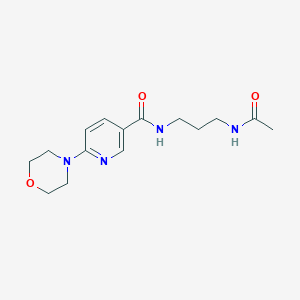![molecular formula C21H23N3O4 B7498284 2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide, also known as BDP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide works by binding to specific proteins or enzymes in the body, leading to changes in their activity or function. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide in lab experiments is its high specificity for certain proteins or enzymes, allowing for precise targeting and manipulation of cellular processes. However, this compound can also have off-target effects, leading to unintended consequences. Additionally, the synthesis of this compound can be complex and time-consuming, making it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide. One area of interest is its use as a therapeutic agent for the treatment of cancer and neurological disorders. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs with similar properties. Finally, the synthesis of this compound could be optimized to make it more accessible for research purposes.
Méthodes De Synthèse
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide can be synthesized through a multistep process, starting with the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid. This is followed by the reaction of 4-isocyanatobenzoic acid with 1,4-diazepane to form 4-(1,4-diazepan-1-yl)phenyl isocyanate. Finally, the reaction of 4-(1,4-diazepan-1-yl)phenyl isocyanate with 2-phenoxyacetic acid yields this compound.
Applications De Recherche Scientifique
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide has been used in various scientific research applications, including as a reagent for the determination of amino acids and peptides, as a fluorescent probe for the detection of proteins, and as a ligand for the purification of proteins. This compound has also been found to have potential as a therapeutic agent for the treatment of cancer and neurological disorders.
Propriétés
IUPAC Name |
2-[2-(4-benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c22-19(25)15-28-18-10-5-4-9-17(18)21(27)24-12-6-11-23(13-14-24)20(26)16-7-2-1-3-8-16/h1-5,7-10H,6,11-15H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXYXOSHVFDTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2OCC(=O)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498205.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)
![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)


![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
